Phenoxathiin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Synthesis and Material Science

- Development of Novel Derivatives: Research efforts have focused on synthesizing new derivatives of phenoxathiin with potentially valuable properties. For instance, studies describe using thioacetamide to create tetracyano derivatives of phenoxathiin, which may hold promise for future material science applications.[1]

Source

[1] The First Example of Synthesis of Tetracyano Derivatives of Thianthrene and Phenoxathiin with Use of Thioacetamide | Request PDF - ResearchGate ()

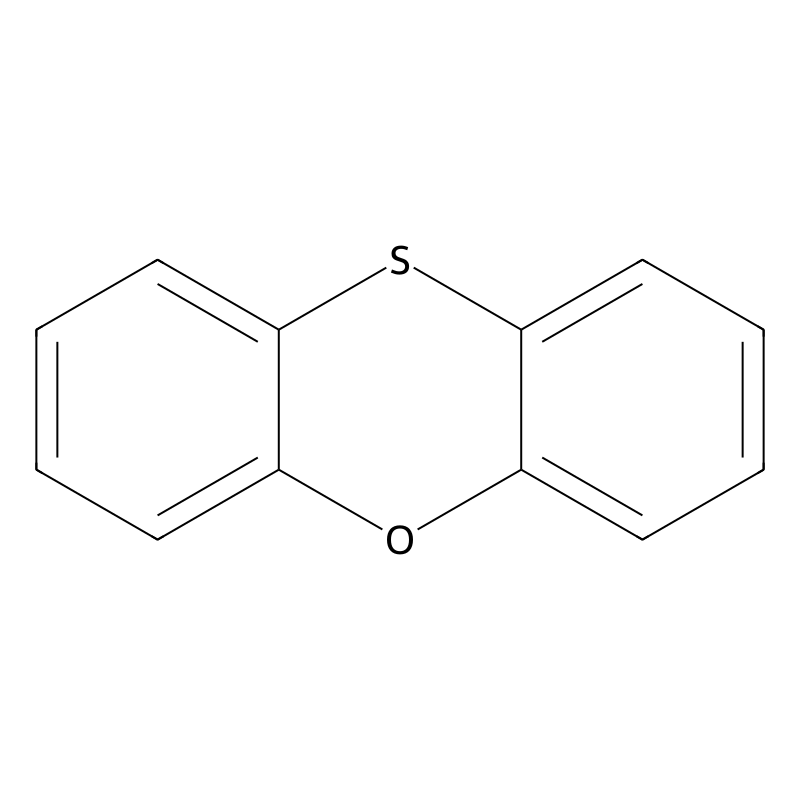

Phenoxathiin is a heterocyclic compound characterized by a fused ring structure containing sulfur and oxygen. Its chemical formula is , with a molecular weight of approximately 200.256 g/mol. The compound features a phenyl group attached to both sides of a central thiophene-like structure, making it a member of the broader family of phenothiazines and related compounds. Phenoxathiin has garnered interest due to its unique electronic properties, which arise from the conjugated system of alternating double bonds and heteroatoms.

- Nucleophilic Substitution Reactions: Phenoxathiin can undergo nucleophilic aromatic substitution, particularly in the presence of strong nucleophiles like sodium alkoxides .

- Oxidation Reactions: The compound can be oxidized to yield derivatives with sulfoxide and sulfone functionalities, which exhibit distinct stereochemical properties .

- Radical Reactions: Phenoxathiin cation radicals have been shown to react with alkenes and ketones, forming new products through radical mechanisms .

Phenoxathiin and its derivatives exhibit notable biological activities, including:

- Antimicrobial Properties: Some derivatives have demonstrated efficacy against various bacterial strains.

- Anticancer Activity: Certain phenoxathiin-based compounds have been studied for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.

- Photochemical Properties: The compound can absorb UV light, leading to potential applications in photodynamic therapy .

The synthesis of phenoxathiin typically involves several methods:

- Ferrario Reaction: This classical method uses diphenyl ether as a starting material, which is treated with sulfur to form phenoxathiin .

- Coupling Reactions: Techniques such as Suzuki coupling and Buchwald-Hartwig coupling can be employed to synthesize phenoxathiin derivatives by connecting various electron-rich aromatic units .

- Oxidative Methods: Oxidation of thiophenes or related compounds can yield phenoxathiin derivatives with enhanced properties .

Phenoxathiin has several applications across different fields:

- Polymer Production: It is used in the synthesis of polyamide and polyimide materials due to its thermal stability and mechanical strength .

- Organic Electronics: The compound's electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices.

- Pharmaceuticals: Its biological activities render it a candidate for drug development, particularly in antimicrobial and anticancer therapies.

Studies on the interactions of phenoxathiin with other molecules reveal:

- Complex Formation: Phenoxathiin can form complexes with cyclodextrins, enhancing its solubility and bioavailability.

- Reactivity with Nucleophiles: The compound's reactivity towards various nucleophiles has been extensively studied, providing insights into its potential as a building block for more complex organic molecules .

Several compounds share structural similarities with phenoxathiin, including:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Phenothiazine | Thiazine-based | Known for its antipsychotic properties |

| Thianthrene | Thioether-based | Exhibits strong photochemical activity |

| Benzothiazole | Benzene fused | Widely used in rubber manufacturing |

| Dithienothiophene | Dithiophene-based | Notable for its conductivity in organic electronics |

Phenoxathiin stands out due to its unique combination of sulfur and oxygen atoms within a fused ring system, which imparts distinct electronic properties not typically found in its analogs.

Physical Description

XLogP3

Boiling Point

LogP

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

Bovine and human serum albumin interactions with 3-carboxyphenoxathiin studied by fluorescence and circular dichroism spectroscopy

Aurica Varlan, Mihaela HillebrandPMID: 20657416 DOI: 10.3390/molecules15063905

Abstract

The interactions of 3-carboxyphenoxathiin with Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) have been studied by fluorescence and circular dichroism spectroscopy. The binding of 3-carboxyphenoxathiin quenches the BSA and HSA fluorescence, revealing a 1:1 interaction with a binding constant of about 10(5) M(-1). In addition, according to the synchronous fluorescence spectra of BSA and HSA in presence of 3-carboxyphenoxathiin, the tryptophan residues of the proteins are most perturbed by the binding process. Finally, the distance between the acceptor, 3-carboxyphenoxathiin, and the donor, BSA or HSA, was estimated on the basis of the Förster resonance energy transfer (FRET). The fluorescence results are correlated with those obtained from the circular dichroism spectra, which reveal the change of the albumin conformation during the interaction process.A selective, reversible, competitive inhibitor of monoamine oxidase A containing no nitrogen, with negligible potentiation of tyramine-induced blood pressure rise

M Harfenist, D P McGee, H L WhitePMID: 1895310 DOI: 10.1021/jm00113a039

Abstract

Structure of phenoxathiin (phenothioxin), C12H8OS, at 223 K

L J Fitzgerald, J C Gallucci, R E GerkinPMID: 2025400 DOI: 10.1107/s0108270190006837

Abstract

Mr = 200.25, orthorhombic, P2(1)2(1)2(1), a = 7.758(2), b = 20.506(3), c = 5.896(2) A, V = 938.0(4) A3, Z = 4, Dx = 1.42 g cm-3, lambda(Mo K alpha) = 0.71069 A, mu = 2.88 cm-1, F(000) = 416, T = 223 K, R = 0.044 for 1414 unique reflections having I greater than 3 sigma I. The phenoxathiin molecule is constituted of two very nearly regular planar hexagonal carbocyclic (benzenoid) rings joined to a non-planar heterocyclic ring. The heterocyclic ring geometry is described in terms of two intersecting planes between which the dihedral angle, the molecular fold angle, is 142.3 degrees. The angle at S (C-S-C) is 97.7(1) degrees, while the angle at O (C-O-C) is 117.4(2) degrees. The overall mean C-C distance in the carbocyclic rings is 1.387(7) A. The absence in this structure of the type of disorder previously found in the dibenzofuran structure is readily understandable since eight sets of close approaches involving each molecule were found in the present structure. These close approaches involve S and O atoms as well as H atoms.ESR spectroscopy of flow-oriented cation radicals of phenothiazine derivatives and phenoxathiin intercalated in DNA

K Stolze, R P MasonPMID: 1849047 DOI: 10.1016/0009-2797(91)90037-8

Abstract

Several derivatives of the phenothiazine cation radicals intercalated into DNA have been investigated using a new flow orientation technique. The anisotropic hyperfine coupling constants of both the parallel and the perpendicular orientation relative to the magnetic field were measured and compared to previous results, which used different techniques. The phenoxathiin cation radical could also be stabilized by intercalation into DNA at pH 4, but the orientation technique revealed no further information due to the poor resolution of the experimental spectra.Diverse oxygenations catalyzed by carbazole 1,9a-dioxygenase from Pseudomonas sp. Strain CA10

H Nojiri, J W Nam, M Kosaka, K I Morii, T Takemura, K Furihata, H Yamane, T OmoriPMID: 10322011 DOI: 10.1128/JB.181.10.3105-3113.1999